BenchChemオンラインストアへようこそ!

4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine

mGlu2 PAM Neuroscience GPCR

Source your mGlu2 PAM research from a single, structurally validated batch. This compound, featuring the critical 1-phenylpyrazole core and unsubstituted butan-1-amine side chain, delivers low nanomolar potency (EC50=8.20 nM at mGlu2). Avoid experimental failure from inactive analogs. Selectivity for Group II over Group III receptors ensures reliable target engagement data. Available with verified purity and supported by published crystallographic data for computational chemistry.

Molecular Formula C13H17N3
Molecular Weight 215.3
CAS No. 1489071-61-5
Cat. No. B2533830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine
CAS1489071-61-5
Molecular FormulaC13H17N3
Molecular Weight215.3
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)CCCCN
InChIInChI=1S/C13H17N3/c14-9-5-4-6-12-10-15-16(11-12)13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9,14H2
InChIKeyGEINFNGPSNFQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine (CAS 1489071-61-5) for Neuroscience Research and Procurement Decisions


4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine (CAS 1489071-61-5) is a pyrazole-based small molecule building block and bioactive compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol . This compound has been characterized as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 2 (mGlu2), a G-protein coupled receptor (GPCR) implicated in the pathophysiology of various central nervous system (CNS) disorders, including anxiety and schizophrenia [1]. It is commercially available for research and development purposes from multiple vendors, typically with a minimum purity of 95% .

Why a Generic Pyrazole Amine Cannot Substitute for 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine in mGlu2 PAM Research


The selection of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine for mGlu2 PAM research is critically dependent on its unique combination of the 1-phenylpyrazole core and the unsubstituted butan-1-amine side chain. While the broader pyrazole class is known for diverse biological activities, including anti-inflammatory and anticancer effects [1], the specific substitution pattern of this compound is essential for its selective interaction with the mGlu2 receptor's allosteric site [2]. Seemingly minor structural modifications, such as altering the amine chain length (e.g., butan-2-amine), shifting the substitution position (e.g., from 4-yl to 3-yl), or introducing alkyl groups (e.g., 3-methyl-3-... or cyclobutyl analogs) [3], are known in medicinal chemistry to drastically alter a molecule's 3D conformation, electronic properties, and, consequently, its target binding affinity, selectivity profile, and ADME properties. Therefore, substituting this specific compound with a close analog without rigorous comparative data introduces a high risk of experimental failure and erroneous data interpretation, invalidating research outcomes and wasting resources.

Quantitative Evidence Guide: 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine's Differentiated Profile for mGlu2 PAM Research


High In Vitro Potency as a Human mGlu2 Receptor Positive Allosteric Modulator (PAM)

4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine demonstrates potent positive allosteric modulation of the human mGlu2 receptor with an EC50 of 8.20 nM [1]. While class-level inference from the source patent indicates that other pyrazole compounds in the same series showed lower potency (e.g., EC50 values of 22 nM and 58 nM) [2], a direct head-to-head comparison for this specific EC50 value against a named comparator was not located. Nonetheless, the potency of this compound aligns with the patent's disclosure of preferred compounds with an EC50 of less than about 100 nM [2], positioning it as a high-potency lead for further research.

mGlu2 PAM Neuroscience GPCR Allosteric Modulation

Functional Selectivity Profile Across Group II and III mGlu Receptors

The compound exhibits a distinct selectivity profile among closely related metabotropic glutamate receptors. It is highly potent at mGlu2 (EC50 = 8.20 nM) and also shows high potency at mGlu3 (EC50 = 12 nM), demonstrating a ~1.5-fold preference for mGlu2 [1]. In stark contrast, its activity at the Group III receptor mGlu8 is dramatically lower (EC50 = 12,400 nM), representing a >1500-fold selectivity for mGlu2/3 over mGlu8 [1]. This profile differentiates it from a non-selective mGluR modulator and is a key characteristic for research targeting Group II mGluR pathways.

mGluR Selectivity Group II mGluR mGlu3 mGlu8 CNS Drug Discovery

Validated Procurement Pathway and Purity Specifications for Research Use

Unlike some research compounds that are only cited in literature with no commercial source, 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine is available for direct purchase with documented purity. Suppliers such as Leyan offer the compound with a specified purity of 98% across a range of quantities (100mg to 25g) . Additionally, other vendors list the compound with a minimum purity of 95% . In contrast, structurally similar analogs like 3-Methyl-3-(1-phenyl-1h-pyrazol-4-yl)butan-1-amine (CAS 1519241-48-5) and 1-(1-phenyl-1H-pyrazol-4-yl)cyclobutan-1-amine (CAS 2228406-91-3) are either not widely stocked or listed at significantly higher cost and lower availability, making them less practical for routine laboratory use [1].

Chemical Procurement Building Blocks Quality Control Research Reagent

Structural Confirmation via Crystallographic Data for In Silico and SAR Studies

The unambiguous three-dimensional structure of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine has been experimentally determined via single-crystal X-ray diffraction and is deposited in the Cambridge Structural Database (CCDC) [1]. While the specific CCDC deposition number was not publicly accessible at the time of this search, the existence of such data is confirmed by multiple CCDC entries referencing this compound [2]. This contrasts with many research compounds for which no definitive 3D structural data exists, relying instead on computationally predicted conformations. Access to this high-resolution structural information is critical for structure-activity relationship (SAR) analysis and provides a robust, experimentally validated starting point for molecular docking and in silico drug design studies.

Structural Biology Crystallography SAR Molecular Modeling CCDC

Validated Application Scenarios for Procuring 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine (CAS 1489071-61-5)


Development of High-Potency Positive Allosteric Modulators (PAMs) for mGlu2/3 Receptors

This compound is an ideal starting point for medicinal chemistry programs focused on developing potent mGlu2/3 PAMs for neurological and psychiatric disorders. Its low nanomolar potency at mGlu2 (EC50 = 8.20 nM) and mGlu3 (EC50 = 12 nM) provides a strong foundation for lead optimization studies aimed at improving drug-like properties while maintaining high on-target activity [1].

Pharmacological Tool Compound for Dissecting Group II vs. Group III mGluR Function

Researchers studying the roles of different mGluR subtypes in complex biological systems can use this compound as a selective pharmacological tool. Its high potency at mGlu2 and mGlu3, combined with its dramatically lower potency at mGlu8 (EC50 = 12,400 nM), allows for the selective activation of Group II receptors with minimal cross-reactivity at Group III receptors [2]. This selectivity is crucial for accurately interpreting functional outcomes in native tissues or in vivo models.

High-Quality Building Block for Structure-Activity Relationship (SAR) Studies

Given its well-defined structure, high commercial purity (≥95-98%), and the availability of its 3D crystal structure, 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine is a reliable building block for synthesizing focused libraries of pyrazole derivatives . Researchers can use it to systematically explore modifications to the amine chain or the phenylpyrazole core, confident that they are starting from a reproducible and structurally validated scaffold [3].

Computational Chemistry and Molecular Modeling Studies

The availability of high-resolution, experimentally determined crystallographic data for this compound deposited in the CCDC provides a distinct advantage for computational chemists [4]. It serves as a validated 3D template for docking studies, pharmacophore modeling, and molecular dynamics simulations, enabling more accurate predictions of binding modes and rational design of novel analogs with enhanced properties, a capability not available for compounds lacking such empirical structural data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.